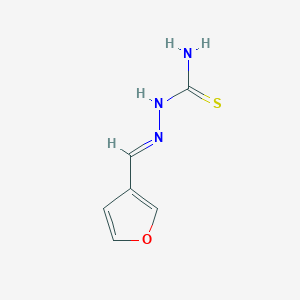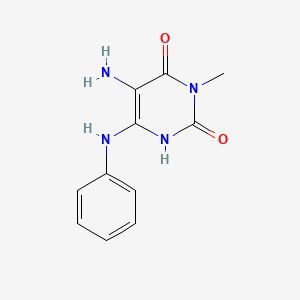
5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenylamino group attached to a pyrimidine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and aniline.
Condensation Reaction: The first step involves the condensation of 3-methyluracil with aniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to form the desired pyrimidine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The amino and phenylamino groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
科学的研究の応用
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
5-Amino-3-methyluracil: Lacks the phenylamino group, resulting in different chemical and biological properties.
6-Phenylaminouracil: Lacks the methyl group, leading to variations in reactivity and activity.
5-Amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the methyl group, affecting its overall properties.
Uniqueness
5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the methyl and phenylamino groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
特性
CAS番号 |
61683-70-3 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
5-amino-6-anilino-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-15-10(16)8(12)9(14-11(15)17)13-7-5-3-2-4-6-7/h2-6,13H,12H2,1H3,(H,14,17) |
InChIキー |
YJTDZQMOJWTHOR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(NC1=O)NC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



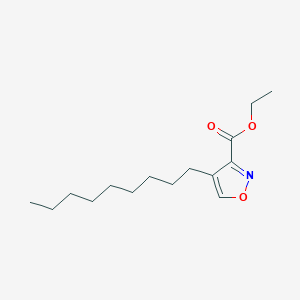
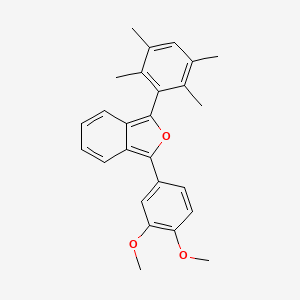
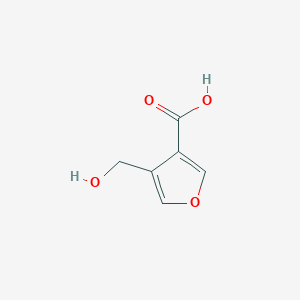
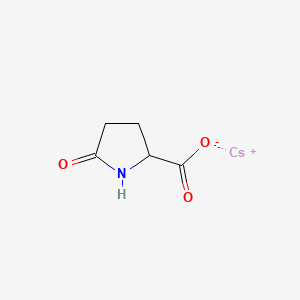
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
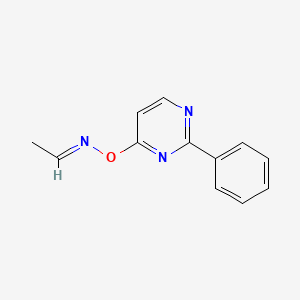
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
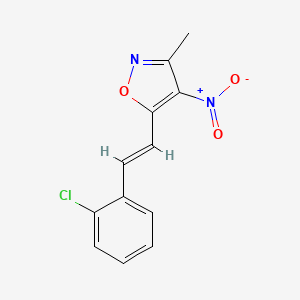
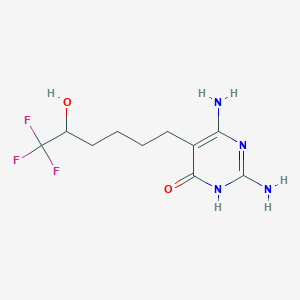
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
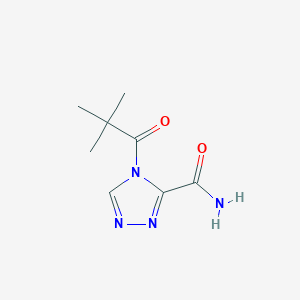
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
